



An In-depth Technical Guide to (+)-SHIN1: Structure, Function, and Experimental Analysis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1 is a potent, cell-permeable small molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2] By targeting these key enzymes in one-carbon metabolism, (+)-SHIN1 disrupts the synthesis of essential biomolecules, including purines and thymidylate, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of the structure, function, and key experimental methodologies associated with (+)-SHIN1, intended to serve as a valuable resource for researchers in oncology and drug development.

Structure and Chemical Properties

(+)-SHIN1, also known as RZ-2994, is a pyrazolopyran derivative.[1] Its chemical structure is depicted below:

Chemical Name: 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula: C24H24N4O2

Molecular Weight: 400.47 g/mol

CAS Number: 2443966-90-1



Mechanism of Action and Function

(+)-SHIN1 functions as a dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2.[1][2] These enzymes are critical for cellular one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[4] The one-carbon units supplied by this reaction are essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.

By inhibiting SHMT1 and SHMT2, **(+)-SHIN1** effectively depletes the intracellular pool of one-carbon units. This leads to a reduction in purine and nucleotide triphosphate levels, ultimately causing cell cycle arrest and apoptosis in cancer cells.[1][3] The anti-proliferative effects of **(+)-SHIN1** can be rescued by the addition of formate, a downstream source of one-carbon units, provided that glycine is also available in the media.[1] This demonstrates the on-target activity of the compound.

Quantitative Data

The inhibitory activity of **(+)-SHIN1** has been quantified in various assays. The following tables summarize the key in vitro and cellular inhibition data.

Table 1: In Vitro Enzymatic Inhibition of SHMT1 and SHMT2 by (+)-SHIN1

Target Enzyme	IC50 (nM)
Human SHMT1	5[2]
Human SHMT2	13[2]

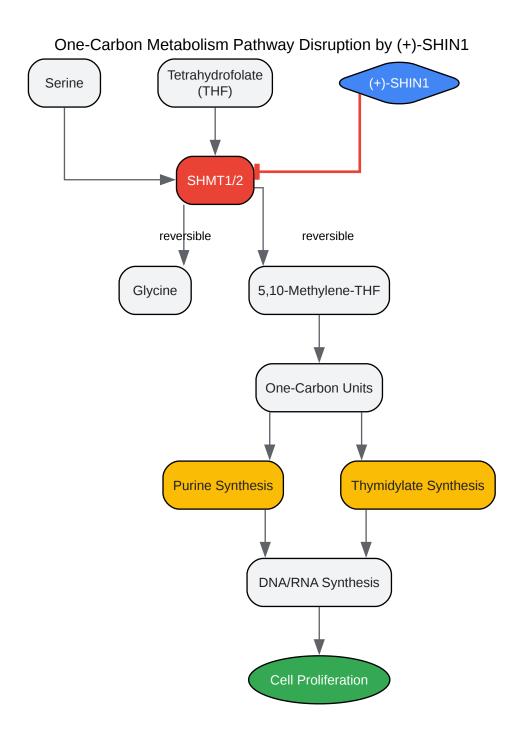
Table 2: Cellular Growth Inhibition by (+)-SHIN1

Cell Line	Genetic Background	IC50 (nM)
HCT-116	Wild-type	870[1]
HCT-116	ΔSHMT2	< 50[1]



Signaling Pathways and Experimental Workflows Signaling Pathways

(+)-SHIN1-mediated inhibition of SHMT1/2 initiates a cascade of events that disrupt cellular homeostasis. The primary affected pathway is one-carbon metabolism, which has downstream consequences on purine synthesis and ultimately triggers apoptosis.





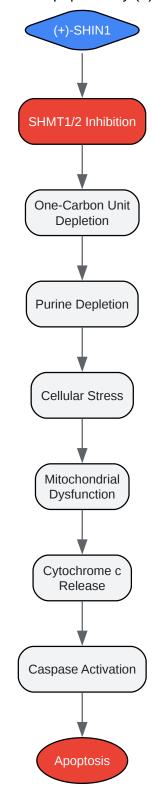
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Caption: Disruption of one-carbon metabolism by (+)-SHIN1.

The depletion of purines and subsequent cellular stress can lead to apoptosis through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.[3]



Induction of Apoptosis by (+)-SHIN1



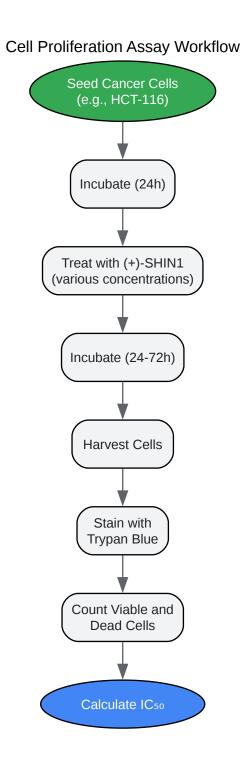
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Caption: Apoptosis induction pathway following (+)-SHIN1 treatment.



Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize the activity of **(+)-SHIN1**.



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Caption: Workflow for a cell proliferation assay with (+)-SHIN1.

Metabolomics Analysis Workflow **Culture and Treat Cells** with (+)-SHIN1 Quench Metabolism (e.g., cold methanol) **Extract Metabolites** LC-MS Analysis **Data Processing** (Peak Picking, Alignment) Statistical Analysis (e.g., PCA, OPLS-DA) Metabolic Pathway Analysis

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